molecular formula C9H10O2 B8529623 2-Propyl-1,4-benzoquinone

2-Propyl-1,4-benzoquinone

Cat. No. B8529623
M. Wt: 150.17 g/mol
InChI Key: NBHAZVWKRHTWRW-UHFFFAOYSA-N
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Patent
US05498712

Procedure details

Manganese dioxide (45 g) was stirred in 25% H2SO4 (1300 ml) at room temperature. 2-propylphenol (90 g) was added followed by managanese dioxide (270 g), added over 1 hr to maintain a reaction temperature below 50° C. After a further 11/2 hours the reaction mixture was steam distilled, the distillates extracted with chloroform and the chloroform evaporated to yield propyl-p-benzoquinone (7 g), delta H(CDCl3) 1.00 (3H, t, J8.0Hz), CH3), 1.57(2H, tq, J 8.0,8.0Hz, CH2), 2.42(2H,t,J 8.0Hz, CH2), 6.58-6.82 (3H, m, CH).
Quantity
90 g
Type
reactant
Reaction Step One
[Compound]
Name
dioxide
Quantity
270 g
Type
reactant
Reaction Step Two
Name
Quantity
1300 mL
Type
reactant
Reaction Step Three
Quantity
45 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH2:2][CH3:3].[OH:11]S(O)(=O)=O>[O-2].[O-2].[Mn+4]>[CH2:1]([C:4]1[C:5](=[O:10])[CH:6]=[CH:7][C:8](=[O:11])[CH:9]=1)[CH2:2][CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(CC)C1=C(C=CC=C1)O
Step Two
Name
dioxide
Quantity
270 g
Type
reactant
Smiles
Step Three
Name
Quantity
1300 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
45 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature below 50° C
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
the distillates extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the chloroform evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C(C=CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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